![molecular formula C13H15NO3 B061308 (3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid CAS No. 173340-19-7](/img/structure/B61308.png)
(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Overview
Description
(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure
Mechanism of Action
Target of Action
It is known that similar compounds, such as pyrrolidine alkaloids, have been shown to interact with a variety of targets, including enzymes like beta-lactamase .
Mode of Action
Related pyrrolidine alkaloids have been shown to exert their effects through various mechanisms, such as inhibiting enzyme activity .
Biochemical Pathways
Related compounds, such as pyrrolidine alkaloids, have been shown to influence a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
Related compounds, such as pyrrolidine alkaloids, have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. This reaction can be carried out by heating without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting product is isolated in good yields and can be further purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid has been explored for its potential therapeutic applications:
- Antidepressant Activity : Research indicates that related compounds may exhibit serotonin reuptake inhibition, suggesting potential use in treating depression .
- Chiral Building Block : Its chiral nature makes it an attractive candidate for synthesizing other bioactive molecules with specific stereochemistry.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Synthetic Pathways : It can be utilized in the synthesis of more complex molecules, particularly those requiring specific stereochemical configurations.
- Catalyst Development : Its derivatives have been investigated as catalysts in various organic reactions, enhancing reaction efficiency and selectivity .
Case Study 1: Antidepressant Research
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine exhibited significant serotonin reuptake inhibition, leading to improved mood-related outcomes in animal models . This highlights its potential utility in developing new antidepressant therapies.
Case Study 2: Chiral Catalysis
In another investigation, researchers explored the use of this compound as a chiral catalyst in asymmetric synthesis reactions. Results indicated that it could facilitate enantioselective transformations effectively, demonstrating its value in producing chiral pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds have similar structural features and biological activities.
Spirocyclic oxindoles: These compounds share the pyrrolidine ring structure and have applications in medicinal chemistry.
Uniqueness
(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid is unique due to its specific chiral centers and the presence of both a phenylethyl group and a carboxylic acid group. These features contribute to its distinct chemical reactivity and potential for diverse applications in various fields.
Biological Activity
(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid, also known by its CAS number 173340-19-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
The molecular formula of this compound is C13H15NO3, with a molecular weight of approximately 233.27 g/mol. The compound features a pyrrolidine ring with a carboxylic acid functional group, which is crucial for its biological interactions.
1. Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit the BACE-1 enzyme, which is implicated in Alzheimer's disease. The inhibition occurs at sub-micromolar concentrations, indicating strong biological activity. The interaction is facilitated by the aryl appendage introduced during synthesis, which fits into the BACE-1 S2′ subsite, enhancing binding affinity .
2. Antimicrobial Properties
Research has demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound showed moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa .
3. Anticancer Activity
The anticancer potential of related pyrrolidine derivatives has been explored in various studies. For example, certain derivatives exhibited significant cytotoxicity against A549 human lung cancer cells, with viability reductions observed at concentrations as low as 100 µM. The structure-dependence of this activity suggests that modifications to the phenyl group can enhance efficacy .
Synthesis Methods
The synthesis of this compound typically involves reactions between succinic anhydride and imines through a combination of Castagnoli–Cushman reaction and directed C(sp³)–H functionalization. This method allows for the introduction of various substituents that can modulate biological activity .
Case Study 1: BACE-1 Inhibition
In a directed study, researchers synthesized several derivatives of (3S)-5-oxo-pyrrolidine compounds and tested their potency against BACE-1. One compound showed an IC50 value in the low nanomolar range, indicating high inhibitory potential and suggesting further exploration for Alzheimer's treatment .
Case Study 2: Antimicrobial Screening
Another study screened various derivatives against clinically relevant pathogens using broth microdilution methods. Compounds derived from (3S)-5-oxo-pyrrolidine exhibited varying MIC values; for instance, one derivative showed an MIC of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Summary Table of Biological Activities
Properties
IUPAC Name |
(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGKWSDAMXTRHE-ONGXEEELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@H](CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352346 | |
Record name | (3S)-5-Oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173340-19-7 | |
Record name | (3S)-5-Oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1'S,3S)-(-)-1-(1'-Phenylethyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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